molecular formula C10H10BrNO2 B8687573 1-(6-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone

1-(6-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone

Cat. No. B8687573
M. Wt: 256.10 g/mol
InChI Key: HAYIVDFJNGFJLS-UHFFFAOYSA-N
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Patent
US08114893B2

Procedure details

6-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (7A) (2.5 g, 11.7 mmol) was taken up in DCM (100 mL) and treated with TEA (4.07 mL, 29.2 mmol) followed by Ac2O (2.75 mL, 29.2 mmol). 4-DMAP (0.285 g, 2.34 mmol) was added and the reaction mixture was stirred at rt overnight. The reaction mixture was concentrated under reduced pressure and purified by column chromatography on silica gel eluting with a gradient of 0 to 50% EtOAc in hexanes to provide 2.62 g (87%) of the desired compound 1-(6-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone (7B).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.285 g
Type
catalyst
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][C:5]2[O:6][CH2:7][C:8](=O)[NH:9][C:4]=2[CH:3]=1.[CH3:13][C:14](OC(C)=O)=[O:15]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[Br:1][C:2]1[CH:12]=[CH:11][C:5]2[O:6][CH2:7][CH2:8][N:9]([C:14](=[O:15])[CH3:13])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC2=C(OCC(N2)=O)C=C1
Step Two
Name
TEA
Quantity
4.07 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2.75 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0.285 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel eluting with a gradient of 0 to 50% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC2=C(OCCN2C(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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